molecular formula C20H22ClFN4O3S B15365336 tert-Butyl (4-(5-chloro-2-fluoropyridin-4-yl)thiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate

tert-Butyl (4-(5-chloro-2-fluoropyridin-4-yl)thiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B15365336
M. Wt: 452.9 g/mol
InChI Key: XKKFHOFONCASTO-UHFFFAOYSA-N
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Description

tert-Butyl (4-(5-chloro-2-fluoropyridin-4-yl)thiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a 5-chloro-2-fluoropyridin-4-yl group and a tert-butyl carbamate moiety.

Properties

Molecular Formula

C20H22ClFN4O3S

Molecular Weight

452.9 g/mol

IUPAC Name

tert-butyl N-[4-(5-chloro-2-fluoropyridin-4-yl)-1,3-thiazol-2-yl]-N-[(4-cyanooxan-4-yl)methyl]carbamate

InChI

InChI=1S/C20H22ClFN4O3S/c1-19(2,3)29-18(27)26(12-20(11-23)4-6-28-7-5-20)17-25-15(10-30-17)13-8-16(22)24-9-14(13)21/h8-10H,4-7,12H2,1-3H3

InChI Key

XKKFHOFONCASTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1(CCOCC1)C#N)C2=NC(=CS2)C3=CC(=NC=C3Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its combination of thiazole, pyridine, cyanotetrahydropyran, and tert-butyl carbamate groups. Key comparisons with similar compounds include:

Reactivity and Functional Group Comparisons

  • Halogenated Pyridines: The 5-chloro-2-fluoropyridine moiety in the target compound contrasts with ’s chloro-/fluoro-free analogs.
  • Cyanotetrahydropyran vs. Tetrahydropyran: The cyano group in the target compound increases polarity compared to unsubstituted tetrahydropyran derivatives (e.g., ), likely improving aqueous solubility .
  • Carbamate Stability : Unlike ’s compound, which undergoes acid hydrolysis, the target compound’s carbamate stability under acidic conditions remains unconfirmed but may align with tert-butyl carbamates in (stable at 55°C) .

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